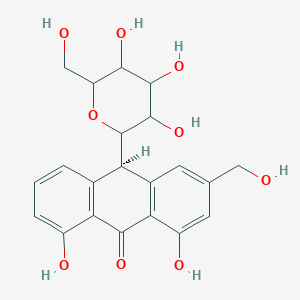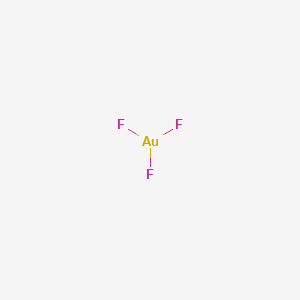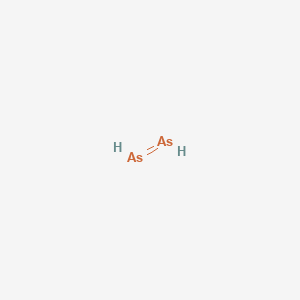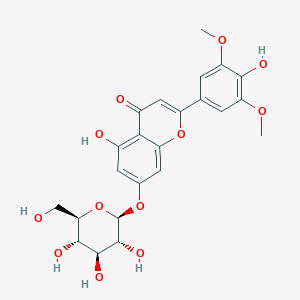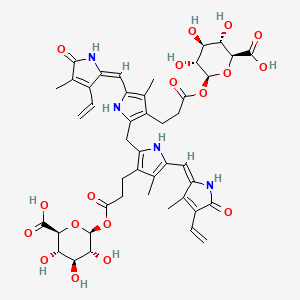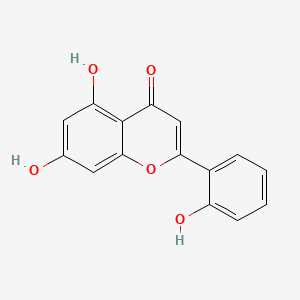
5,7,2'-Trihydroxyflavone
Vue d'ensemble
Description
5,7,2'-Trihydroxyflavone is a natural product found in Scutellaria barbata, Scutellaria strigillosa, and other organisms with data available.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
5,7,2'-Trihydroxyflavone, a type of trihydroxyflavone, has been studied for its antioxidant and anticancer activities. Research indicates that trihydroxyflavones, including derivatives like apigenin and baicalein, exhibit significant anticancer activity against various human cancer cell lines such as lung (A549), breast (MCF-7), and brain epithelial (U87) cancers. They function by inhibiting cancer cell growth and demonstrate moderate correlation between anti-proliferative and antioxidant activities. The structural component critical for these effects is the ortho-dihydroxy group in ring B of the flavone structure (Grigalius & Petrikaitė, 2017).
Inhibition of Reverse Transcriptase Activity
Baicalein, a variant of this compound, is noted for its potential in inhibiting reverse transcriptase activities of viruses like murine leukemia and HIV. It operates in a competitive manner with respect to the template.primer and noncompetitively to dTTP substrate, suggesting its potential as an antiviral agent (Ono et al., 1989).
Anti-inflammatory Efficacy
Trihydroxyflavones have shown promising results as anti-inflammatory agents. They can inhibit the oxidative burst in neutrophils and scavenge different reactive oxygen and nitrogen species. These compounds also interfere with proinflammatory pathways mediated by enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). 3,5,7-Trihydroxyflavone, in particular, exhibits dual inhibition of COX and 5-LOX pathways, making it a potential therapeutic option in treating inflammatory processes (Gomes et al., 2012).
Antibacterial Activity
Certain derivatives of this compound have demonstrated antibacterial properties. Compounds isolated from plants like Acanthospermum hispidum have shown activity against a range of bacteria including Salmonella typii and Staphylococcus aureus. This highlights the potential of trihydroxyflavones as natural antibacterial agents (Edewor & Olajire, 2011).
Metabolism by Human Intestinal Bacterium
The metabolism of polymethoxyflavones (PMFs), including this compound, by human intestinal bacteria has been a subject of study. Bacteria like Blautia sp. can metabolize PMFs to demethylated flavones, affecting their bioactivity and potential therapeutic applications (Kim et al., 2014).
Orientations Futures
Flavonoids like 5,7,2’-Trihydroxyflavone have shown promise in managing a variety of inflammatory-related diseases including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases . They have potential for further development as novel therapeutic agents in the future .
Mécanisme D'action
Target of Action
5,7,2’-Trihydroxyflavone, also known as Apigenin, is a natural flavonoid compound that has been found to have various actions against cancer cells . It has been shown to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .
Mode of Action
Apigenin interacts with its targets by modulating NADPH oxidase-dependent reactive oxygen species (ROS) generation and inflammation in the hypothalamic paraventricular nucleus (PVN) . It also suppresses mTOR activity and raises the UVB-induced phagocytosis, which reduces cancerous cell proliferation and growth .
Biochemical Pathways
Apigenin affects several biochemical pathways. It is able to suppress the epithelial-to-mesenchymal transition (EMT), maintain cancer stem cells (CSCs), induce cell cycle arrest, and cause cancer cell death . It also suppresses NADPH oxidase-dependent ROS generation and inflammation in the PVN .
Pharmacokinetics
Apigenin taken orally is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route it reaches maximal circulating concentration (C max) after a time (T max) of 0.5–2.5h, with an elimination half-life (T 1 / 2) averaging 2.52 ± 0.56h .
Result of Action
The molecular and cellular effects of Apigenin’s action include the reduction of tumor cell viability, migration, gene expression, and apoptosis . It also significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .
Analyse Biochimique
Biochemical Properties
5,7,2’-Trihydroxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, 5,7,2’-Trihydroxyflavone interacts with proteins such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), modulating their expression and activity . These interactions contribute to its anti-inflammatory and anticancer properties.
Cellular Effects
5,7,2’-Trihydroxyflavone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival . Additionally, 5,7,2’-Trihydroxyflavone affects gene expression by regulating the activity of transcription factors such as NF-κB and AP-1 . These effects contribute to its ability to induce apoptosis and inhibit cancer cell growth.
Molecular Mechanism
The molecular mechanism of 5,7,2’-Trihydroxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5,7,2’-Trihydroxyflavone binds to the benzodiazepine site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, it inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . These molecular interactions underlie its diverse pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,2’-Trihydroxyflavone can change over time. Studies have shown that it is relatively stable under physiological conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 5,7,2’-Trihydroxyflavone has been associated with sustained anti-inflammatory and anticancer effects in both in vitro and in vivo studies . The stability and efficacy of 5,7,2’-Trihydroxyflavone can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of 5,7,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory, antioxidant, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of 5,7,2’-Trihydroxyflavone.
Metabolic Pathways
5,7,2’-Trihydroxyflavone is involved in several metabolic pathways, including the phenylpropanoid pathway and the flavone synthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are crucial for its biosynthesis . Additionally, 5,7,2’-Trihydroxyflavone can modulate metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions contribute to its diverse biological activities.
Transport and Distribution
Within cells and tissues, 5,7,2’-Trihydroxyflavone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5,7,2’-Trihydroxyflavone within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of 5,7,2’-Trihydroxyflavone plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 5,7,2’-Trihydroxyflavone to specific organelles, influencing its biological effects . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPDAKTVZXXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223324 | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73046-40-9 | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,2'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



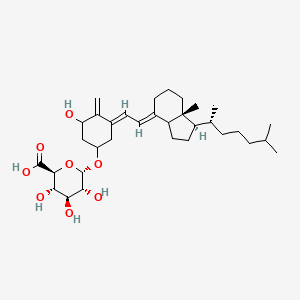
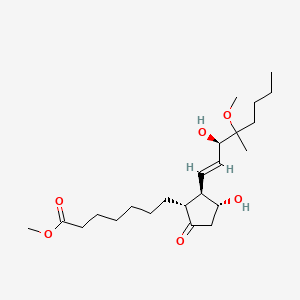

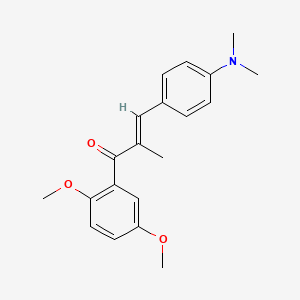

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
